molecular formula C10H9Cl2NO B290449 N-(2,4-dichlorophenyl)cyclopropanecarboxamide

N-(2,4-dichlorophenyl)cyclopropanecarboxamide

Cat. No. B290449
M. Wt: 230.09 g/mol
InChI Key: FZAZWJCXXGQYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)cyclopropanecarboxamide, also known as DCPA, is a synthetic herbicide that belongs to the cyclopropane carboxamide family. It is widely used in agriculture to control the growth of weeds in various crops, including soybeans, corn, and wheat. DCPA was first introduced in the market in 1966 and has since become a popular herbicide due to its effectiveness and low toxicity.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)cyclopropanecarboxamide involves the inhibition of cell division in the roots of weeds. It disrupts the formation of microtubules, which are essential for cell division, leading to the death of the plant. N-(2,4-dichlorophenyl)cyclopropanecarboxamide is selective in its action and does not affect the growth of crops, making it a valuable tool for weed control.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dichlorophenyl)cyclopropanecarboxamide has minimal effects on the biochemical and physiological processes of crops. It does not affect photosynthesis, respiration, or other metabolic processes. N-(2,4-dichlorophenyl)cyclopropanecarboxamide is also not known to accumulate in the soil or in the tissues of crops, making it a safe option for use in agriculture.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorophenyl)cyclopropanecarboxamide has several advantages for use in lab experiments. It is readily available and easy to handle, making it a convenient option for researchers. N-(2,4-dichlorophenyl)cyclopropanecarboxamide is also relatively inexpensive compared to other herbicides, making it a cost-effective option. However, N-(2,4-dichlorophenyl)cyclopropanecarboxamide has some limitations in lab experiments. It has a short half-life in the soil, making it difficult to study its long-term effects. N-(2,4-dichlorophenyl)cyclopropanecarboxamide is also not effective against all types of weeds, limiting its use in certain experiments.

Future Directions

There are several future directions for research on N-(2,4-dichlorophenyl)cyclopropanecarboxamide. One area of interest is the development of new formulations of N-(2,4-dichlorophenyl)cyclopropanecarboxamide that can improve its efficacy and reduce its environmental impact. Another area of research is the study of the long-term effects of N-(2,4-dichlorophenyl)cyclopropanecarboxamide on soil health and crop productivity. Additionally, there is a need for more research on the effects of N-(2,4-dichlorophenyl)cyclopropanecarboxamide on non-target organisms, such as beneficial insects and soil microorganisms. Overall, further research on N-(2,4-dichlorophenyl)cyclopropanecarboxamide is needed to ensure its safe and effective use in agriculture.

Synthesis Methods

The synthesis of N-(2,4-dichlorophenyl)cyclopropanecarboxamide involves the reaction of 2,4-dichlorophenylacetic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction produces N-(2,4-dichlorophenyl)cyclopropanecarboxamide as a white crystalline solid with a melting point of 98-100°C.

Scientific Research Applications

N-(2,4-dichlorophenyl)cyclopropanecarboxamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. N-(2,4-dichlorophenyl)cyclopropanecarboxamide is also known to have a low toxicity profile, making it a safer option for use in agriculture.

properties

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H9Cl2NO/c11-7-3-4-9(8(12)5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)

InChI Key

FZAZWJCXXGQYIY-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CC1C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.